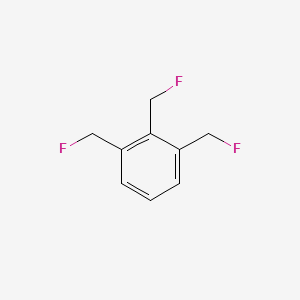
1,2,3-Tris(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(fluoromethyl)benzene is a chemical compound with the molecular formula C9H7F3. It consists of a benzene ring substituted with three fluoromethyl groups at the 1, 2, and 3 positions. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1,2,3-Tris(fluoromethyl)benzene typically involves the introduction of fluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of benzene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) in the presence of a suitable catalyst .
Industrial production methods for such compounds often involve large-scale fluorination processes, which can be carried out using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents .
Chemical Reactions Analysis
1,2,3-Tris(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated aromatic compounds .
Scientific Research Applications
1,2,3-Tris(fluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,3-Tris(fluoromethyl)benzene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic distribution, leading to enhanced binding affinity and selectivity for specific enzymes or receptors. This can result in the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
1,2,3-Tris(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups at the 1, 3, and 5 positions, offering different steric and electronic properties compared to this compound.
1,4-Bis(trifluoromethyl)benzene: With two trifluoromethyl groups at the 1 and 4 positions, this compound exhibits different reactivity and applications.
Hexafluorobenzene: This fully fluorinated benzene derivative is known for its extreme chemical stability and unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with other molecules, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
921595-54-2 |
|---|---|
Molecular Formula |
C9H9F3 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1,2,3-tris(fluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |
InChI Key |
VEIDAQXBGNTRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CF)CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


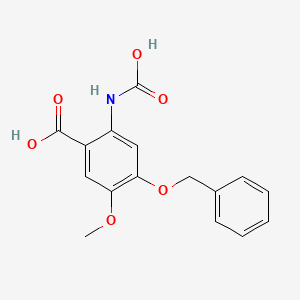
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)

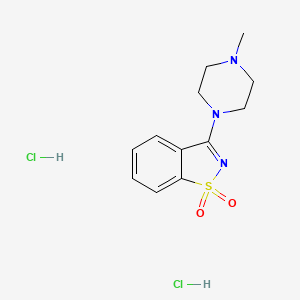
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
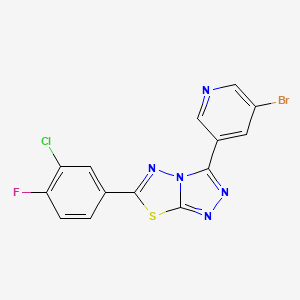
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
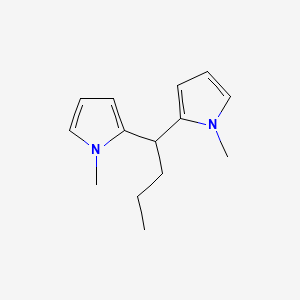
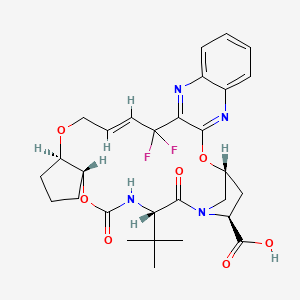
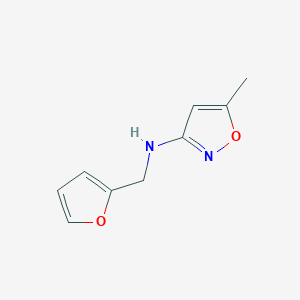
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
